Positional Isomer Effect: 7-Substitution Attenuates SERT Selectivity and Produces a Balanced DAT:SERT Profile Versus 5- and 6-Substituted Isomers
The 7-substituted dihydrobenzofuran ethanamine scaffold, represented here by the closest pharmacologically characterized surrogate 7-APB (the alpha-methyl analog of the target compound), exhibits a markedly more balanced dopamine transporter (DAT) to serotonin transporter (SERT) inhibition profile compared to the 5- and 6-substituted positional isomers. In HEK 293 cells expressing human monoamine transporters, 7-APB inhibited DAT with an IC₅₀ of 20 μM and SERT with an IC₅₀ of 13 μM, yielding a DAT:SERT inhibition ratio of 0.65 (95% CI: 0.35–1.1) [1]. In stark contrast, 5-APDB inhibited DAT only weakly (IC₅₀ 49 μM) while potently inhibiting SERT (IC₅₀ 0.58 μM), producing an extreme DAT:SERT ratio of 0.01 (95% CI: 0.005–0.03)—a 65-fold difference in relative transporter selectivity [1]. The 6-substituted isomer 6-APDB showed an intermediate profile with a DAT:SERT ratio of 0.07 [1]. This positional SAR demonstrates that the 7-substitution geometry fundamentally alters the balance between dopaminergic and serotonergic transporter engagement, a property directly attributable to the spatial relationship between the dihydrofuran oxygen and the amine-bearing side chain [2].
| Evidence Dimension | DAT:SERT inhibition ratio (IC₅₀ ratio; lower = more SERT-selective) |
|---|---|
| Target Compound Data | DAT:SERT ratio = 0.65 (using 7-APB as closest surrogate; DAT IC₅₀ = 20 μM, SERT IC₅₀ = 13 μM) |
| Comparator Or Baseline | 5-APDB: DAT:SERT ratio = 0.01 (DAT IC₅₀ = 49 μM, SERT IC₅₀ = 0.58 μM); 6-APDB: DAT:SERT ratio = 0.07 (DAT IC₅₀ = 33 μM, SERT IC₅₀ = 2.3 μM); MDMA: DAT:SERT ratio = 0.14 |
| Quantified Difference | 7-substituted scaffold DAT:SERT ratio is 65-fold higher (less SERT-selective) than 5-APDB, 9.3-fold higher than 6-APDB, and 4.6-fold higher than MDMA |
| Conditions | HEK 293 cells expressing human NET, DAT, and SERT; [³H]monoamine uptake inhibition assay; values are means of 3–4 independent experiments with 95% confidence intervals |
Why This Matters
A balanced DAT:SERT profile predicts a fundamentally different in vivo neurochemical signature compared to highly SERT-selective positional isomers, directly impacting the interpretation of pharmacological experiments and the selection of appropriate tool compounds for CNS target engagement studies.
- [1] Rickli A, Kopf S, Hoener MC, Liechti ME. Pharmacological profile of novel psychoactive benzofurans. Br J Pharmacol. 2015;172(13):3412-3425. Table 1. doi:10.1111/bph.13128. PMCID: PMC4500375. View Source
- [2] Nichols DE, Snyder SE, Oberlender R, Johnson MP, Huang X. 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. J Med Chem. 1991;34(1):276-281. doi:10.1021/jm00105a043. PMID: 1992127. View Source
